1-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea
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Overview
Description
1-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a methylsulfonyl group and a naphthylurea moiety
Preparation Methods
The synthesis of 1-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Naphthylurea: The final step involves coupling the methylsulfonyl-substituted benzothiazole with naphthylurea using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the methylsulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
1-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea can be compared with other benzothiazole derivatives such as:
- N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
- N-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
- N-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-27(24,25)13-9-10-16-17(11-13)26-19(21-16)22-18(23)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYLEJHQCKZQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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